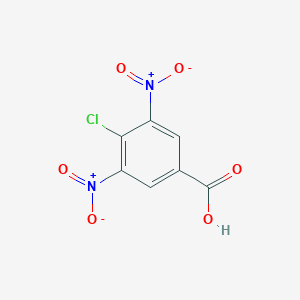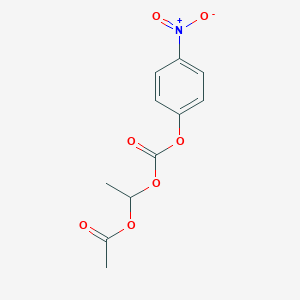
1-メチルピペリジン-4-オール
概要
説明
1-Methylpiperidin-4-ol is a chemical compound with the molecular formula C6H13NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. It appears as a clear, colorless to yellowish liquid after melting and is hygroscopic in nature .
科学的研究の応用
1-Methylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antitumor agents and kinase inhibitors.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
Target of Action
1-Methylpiperidin-4-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known that 1-methylpiperidin-4-ol is used as a reactant for the optimization of novobiocin scaffold to produce antitumor agents, substitution about the rigidifying ring for histamine h4 receptor antagonist synthesis . This suggests that it interacts with its targets to induce changes that could potentially lead to the production of antitumor agents or histamine H4 receptor antagonists.
Biochemical Pathways
1-Methylpiperidin-4-ol is involved in the synthesis of various biochemical compounds. It is used as a reactant in the synthesis of CaMKII, VEGFR and FGFR kinase Inhibitors and Phosphoinositide-3-kinase, Protein lysine methyltransferase G9a inhibitors . These inhibitors play crucial roles in various biochemical pathways, affecting downstream effects such as cell signaling, growth, and proliferation.
Action Environment
The action, efficacy, and stability of 1-Methylpiperidin-4-ol can be influenced by various environmental factors. For instance, its physical state can change with temperature, transitioning from a solid to a liquid form between 29-31 °C . Moreover, it is miscible in water, indicating that its solubility can influence its action and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
1-Methylpiperidin-4-ol can be synthesized through several methods. One common method involves the hydrogenation of 1-methyl-4-piperidone using a nickel catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process .
Industrial Production Methods
In industrial settings, the production of 1-methylpiperidin-4-ol often involves the same hydrogenation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
1-Methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-methyl-4-piperidone.
Reduction: Formation of various piperidine derivatives.
Substitution: Formation of N-substituted piperidines.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-1-methylpiperidine
- N-Methyl-4-hydroxy piperidine
- 1-Methyl-4-piperidone
Uniqueness
1-Methylpiperidin-4-ol is unique due to its specific structural features, such as the presence of a hydroxyl group at the fourth position and a methyl group at the first position. These structural characteristics make it a versatile intermediate in organic synthesis and pharmaceutical applications .
特性
IUPAC Name |
1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUWRHPMUVYFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059339 | |
| Record name | 4-Piperidinol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106-52-5 | |
| Record name | 4-Hydroxy-1-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-4-piperidinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Piperidinol, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Piperidinol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes polymers of 1-methylpiperidin-4-ol interesting for material science?
A: 1-Methylpiperidin-4-ol, when incorporated into a polymer, introduces both hydrophobic and hydrophilic character due to the piperidine ring and the hydroxyl group. This allows for complex interactions in aqueous solutions, particularly when the piperidine nitrogen is protonated, forming a polyelectrolyte. [, , ]
Q2: How does the ionization state of poly(4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol) affect its behavior in solution?
A2: This polymer exhibits a fascinating response to changes in ionization, controlled by solution pH and ionic strength:
- Compact vs. Extended Structure: Increasing ionization, by lowering pH, leads to repulsion between charged groups along the polymer chain. This favors an extended coil conformation. Conversely, at higher pH (less ionization), the polymer collapses into a compact globule due to reduced charge repulsion and increased hydrophobic interactions. [, ]
- Solubility: This polymer displays a lower critical solution temperature (LCST) in aqueous solutions. This means it becomes less soluble at higher temperatures, likely due to increased hydrophobic interactions between the less polar segments of the polymer chains as thermal energy disrupts hydrogen bonding with water. []
- Interpolyelectrolyte Complex Formation: When combined with oppositely charged polyelectrolytes like poly(acrylic acid), poly(4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol) forms polyelectrolyte complexes (PECs). The stability of these complexes, crucial for applications like drug delivery or controlled release, is heavily influenced by the ionization state of both polymers. High ionic strength disrupts these complexes. []
Q3: Can you provide an example of how the properties of poly(4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol) have been utilized in materials?
A: Researchers have successfully created polyampholyte hydrogels and interpenetrating polyelectrolyte networks (IPPNs) using this polymer. These materials displayed a pH- and ionic strength-responsive swelling behavior, highlighting their potential in applications like sensors, actuators, and controlled drug delivery systems. []
Q4: What spectroscopic techniques help characterize these polymers?
A: Infrared spectroscopy, specifically monitoring the disappearance of the Bohlman band at 2800 cm-1, has been used to confirm the completeness of reactions involving the polymerization of 4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol. [] Other techniques like nuclear magnetic resonance (NMR) spectroscopy would be needed to fully characterize the polymer structure and study its behavior in solution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


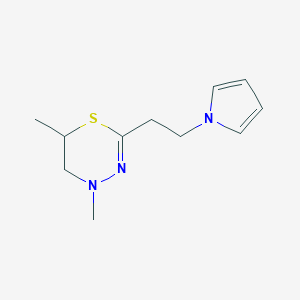



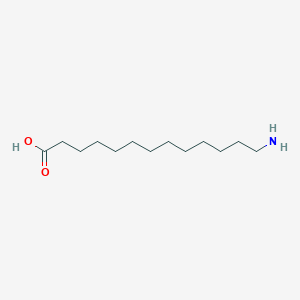
![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)

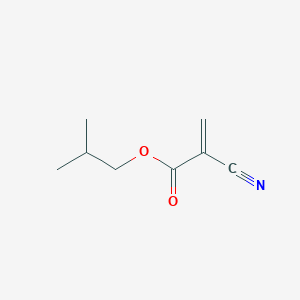
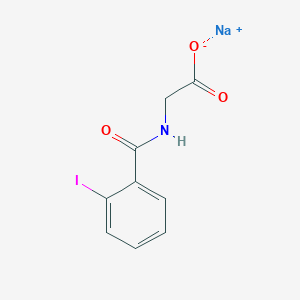
![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)

